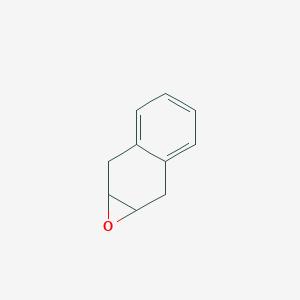![molecular formula C18H27NO4 B8478410 Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1,1-dimethylethyl piperidine-1-carboxylate with 3-(1-hydroxyethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it back to the alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxyethyl group.
4,4’-Difluorobenzophenone: Contains a phenyl group and is used in different applications.
Uniqueness
The presence of the hydroxyethyl group in Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H27NO4 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-13(20)14-6-5-7-16(12-14)22-15-8-10-19(11-9-15)17(21)23-18(2,3)4/h5-7,12-13,15,20H,8-11H2,1-4H3 |
InChI-Schlüssel |
LYBKMGUJFHQOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [4-(diphenylphosphanyl)phenyl]phosphonate](/img/structure/B8478343.png)
![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidine](/img/structure/B8478352.png)



![7-[5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B8478378.png)
![4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile](/img/structure/B8478388.png)
![Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester](/img/structure/B8478395.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-7-cyano-4-(cyclobutyloxy)-](/img/structure/B8478397.png)

![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)



